6-Methylquinoline-5-carbaldehyde
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Overview
Description
6-Methylquinoline-5-carbaldehyde is an organic compound with the molecular formula C11H9NO. It belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 6-methylquinoline is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient pathway by reducing reaction times and energy consumption .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield 6-methylquinoline-5-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Quinoline-5-carboxylic acid.
Reduction: 6-Methylquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methylquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylquinoline-5-carbaldehyde and its derivatives often involves the inhibition of key enzymes or interference with DNA synthesis. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline-5-carbaldehyde: Lacks the methyl group at the 6-position, which can influence its reactivity and biological activity.
6-Methylquinoline:
Quinoline-5-carboxylic acid: An oxidized form of 6-Methylquinoline-5-carbaldehyde, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This dual functionality allows for diverse chemical modifications and enhances its utility in various applications, particularly in the synthesis of biologically active compounds .
Properties
IUPAC Name |
6-methylquinoline-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMOLFSWXMCPFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289391 |
Source
|
Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211489-16-5 |
Source
|
Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211489-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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